molecular formula C6H7NO4 B13051492 3-Methoxy-4-methylisoxazole-5-carboxylic acid

3-Methoxy-4-methylisoxazole-5-carboxylic acid

Cat. No.: B13051492
M. Wt: 157.12 g/mol
InChI Key: ZUBGHLLSSPPIAS-UHFFFAOYSA-N
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Description

3-Methoxy-4-methylisoxazole-5-carboxylic acid is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-4-methylisoxazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-Methoxy-4-methylisoxazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methoxy-4-methylisoxazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison: 3-Methoxy-4-methylisoxazole-5-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and synthetic utility .

Properties

Molecular Formula

C6H7NO4

Molecular Weight

157.12 g/mol

IUPAC Name

3-methoxy-4-methyl-1,2-oxazole-5-carboxylic acid

InChI

InChI=1S/C6H7NO4/c1-3-4(6(8)9)11-7-5(3)10-2/h1-2H3,(H,8,9)

InChI Key

ZUBGHLLSSPPIAS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1OC)C(=O)O

Origin of Product

United States

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